[2-(3-Methylphenoxy)phenyl]methanamine (CAS: 893752-87-9) is a specialized biaryl ether building block featuring a primary benzylamine and an ortho-substituted meta-cresol derivative. In medicinal chemistry and advanced library synthesis, this compound is primarily procured as a versatile, electrophile-reactive intermediate. Its structural hallmark is the meta-methyl group on the phenoxy ring, which precisely tunes the steric volume, dihedral angle, and lipophilicity of the biaryl system compared to unsubstituted analogs. For industrial buyers and synthetic laboratories, procuring this pre-formed primary amine bypasses the historically challenging reduction of the corresponding benzonitrile, ensuring high-fidelity amide coupling, reductive amination, and urea formation without the risk of secondary amine or des-etherified impurities[1].
Substituting[2-(3-Methylphenoxy)phenyl]methanamine with the simpler 2-phenoxybenzylamine fundamentally alters the structure-activity relationship (SAR) and physicochemical profile of downstream products, as the missing meta-methyl group provides a specific steric vector critical for filling hydrophobic sub-pockets in target proteins. Furthermore, attempting to substitute this product by procuring the cheaper precursor 2-(3-methylphenoxy)benzonitrile and reducing it in-house introduces significant process risks. Nitrile reduction in the presence of a biaryl ether often requires harsh conditions that can lead to partial ether cleavage, over-reduction to secondary amines, and highly variable batch-to-batch purity, ultimately increasing the cost and time of downstream purification[1].
When utilizing[2-(3-Methylphenoxy)phenyl]methanamine directly for amide coupling, laboratories routinely achieve single-step conversion yields exceeding 92% with standard coupling reagents. In contrast, the baseline approach of procuring 2-(3-methylphenoxy)benzonitrile and performing in-house catalytic hydrogenation typically results in a 15-25% yield loss due to the formation of secondary amine dimers (bis-benzylamines) and trace ether cleavage. Procuring the pre-synthesized primary amine guarantees high initial purity, eliminating the need for complex chromatographic separation of these closely related byproducts[1].
| Evidence Dimension | Amide coupling precursor efficiency (Yield & Purity) |
| Target Compound Data | Pre-formed amine: >92% coupling yield, <1% dimer impurity |
| Comparator Or Baseline | In-house nitrile reduction: 70-80% yield, 15-25% dimer/cleavage impurities |
| Quantified Difference | ~20% absolute yield improvement and elimination of dimer impurities |
| Conditions | Standard library synthesis workflows (e.g., HATU/DIPEA coupling vs. Pd/C H2 reduction followed by coupling) |
Procuring the pure primary amine directly reduces synthetic bottlenecks and prevents yield losses associated with secondary amine byproduct formation.
The addition of the meta-methyl group significantly alters the solvation profile of the biaryl ether core. Chemoinformatic profiling demonstrates that[2-(3-Methylphenoxy)phenyl]methanamine possesses a calculated LogP (cLogP) of approximately 3.01, compared to a cLogP of 2.48 for the unsubstituted baseline, 2-phenoxybenzylamine. This ~0.5 log unit increase in lipophilicity enhances the compound's solubility in non-polar to moderately polar organic solvents used during automated parallel synthesis. In downstream pharmaceutical applications, this precisely tuned lipophilicity is often leveraged to improve the passive membrane permeability of the final active pharmaceutical ingredient [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | cLogP ~3.01 |
| Comparator Or Baseline | 2-Phenoxybenzylamine: cLogP ~2.48 |
| Quantified Difference | +0.53 log units |
| Conditions | Standard chemoinformatic property prediction models |
The specific lipophilicity profile ensures better handling in organic synthesis and provides a critical vector for tuning the bioavailability of downstream drug candidates.
In the context of hit-to-lead optimization, the meta-methyl group on the phenoxy ring serves a functional role in target engagement. Compared to unsubstituted 2-phenoxybenzylamine derivatives, the meta-tolyl moiety provides an additional ~17 ų of van der Waals volume. When incorporated into kinase or ion channel inhibitors, this specific steric bulk is known to engage deep hydrophobic pockets, frequently resulting in a 3- to 10-fold improvement in biochemical IC50 values against targets that possess a corresponding lipophilic cavity. The para-methyl isomer often creates steric clashes in these same pockets, making the meta-substituted form the preferred building block for these specific chemotypes [1].
| Evidence Dimension | Van der Waals volume and typical SAR affinity shift |
| Target Compound Data | Meta-methyl substitution: +17 ų volume, optimal pocket fit |
| Comparator Or Baseline | Unsubstituted phenoxy (baseline) or para-methyl (steric clash) |
| Quantified Difference | 3- to 10-fold increase in target affinity in specific lipophilic pockets |
| Conditions | Biochemical assays of downstream biaryl ether derivatives |
Selecting this specific isomer is critical for maximizing ligand efficiency and target potency in advanced drug discovery programs.
Due to its primary amine functionality and sterically tuned biaryl ether core,[2-(3-Methylphenoxy)phenyl]methanamine is a highly effective building block for synthesizing targeted kinase inhibitors. It is specifically utilized in parallel medicinal chemistry to construct amide or urea-linked libraries where the meta-tolyloxy group is required to probe deep hydrophobic selectivity pockets within the kinase hinge region [1].
The compound is highly relevant for the development of CNS and pain therapeutics, particularly Nav1.7 and Nav1.8 inhibitors. The distinct dihedral angle and lipophilicity of the ortho-(meta-tolyloxy)benzylamine motif allow downstream APIs to achieve the state-dependent binding required for effective sodium channel modulation, a profile difficult to achieve with unsubstituted analogs [2].
In industrial chemical biology and automated synthesis labs, procuring this pre-purified primary amine enables seamless integration into high-throughput amide coupling platforms. By avoiding the variable purity associated with in-house nitrile reduction, laboratories can ensure highly reproducible >90% yields across 96-well synthesis formats, minimizing the need for complex post-synthesis purification [3].